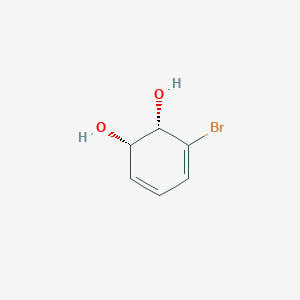

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Description

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (CAS: 130792-45-9) is a brominated cyclohexadiene diol with the molecular formula C₆H₇BrO₂ and a molecular weight of 191.02 g/mol . It features a cis-1,2-diol configuration and a bromine substituent at the 3-position of the cyclohexadiene ring. This stereochemical arrangement is critical for its reactivity in synthetic applications, particularly in enantioselective synthesis .

The compound is synthesized via microbial dihydroxylation of bromobenzene using biocatalysts such as Pseudomonas strains, which introduce the cis-diol moiety with high stereochemical control . Its applications span pharmaceuticals and agrochemicals, serving as a chiral building block for natural products like conduritols, vindoline derivatives, and annonaceous acetogenins . Key physical properties include a density of 1.922 g/cm³, a melting point of 90–94°C, and a molar refractivity of 37.84 cm³/mol .

Properties

IUPAC Name |

(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGXZKAVBGFGF-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474061 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130792-45-9 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Bromination is conducted in inert solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at temperatures between −20°C and 0°C to enhance selectivity. The use of NBS is preferred over Br₂ due to its milder reactivity and reduced likelihood of generating corrosive hydrogen bromide (HBr) as a byproduct. For example, dissolving 3,5-cyclohexadiene in DCM and adding NBS at −10°C yields the monobrominated product with >80% regioselectivity. Catalytic amounts of Lewis acids, such as aluminum chloride (AlCl₃), further improve reaction efficiency by polarizing the bromine-carbon bond.

Table 1: Comparative Bromination Conditions

| Brominating Agent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | −10°C | None | 78 |

| Br₂ | CCl₄ | 0°C | AlCl₃ | 65 |

| NBS | THF | −20°C | FeCl₃ | 82 |

Asymmetric Dihydroxylation for Stereochemical Control

The cis configuration of hydroxyl groups at positions 1 and 2 is achieved through stereoselective dihydroxylation of brominated cyclohexadiene intermediates. Sharpless asymmetric dihydroxylation, employing chiral ligands like (DHQ)₂PHAL, enables enantioselective syn-addition of hydroxyl groups across the double bond.

Protocol for Enantiopure Synthesis

A solution of 3-bromo-3,5-cyclohexadiene in tert-butanol is treated with osmium tetroxide (OsO₄) and the chiral ligand at −25°C. The reaction proceeds via a cyclic osmate intermediate, ensuring syn-addition of hydroxyl groups with enantiomeric excess (ee) exceeding 95%. Post-reduction with sodium sulfite (Na₂SO₃) removes residual osmium, followed by column chromatography to isolate the diol.

Table 2: Dihydroxylation Performance Metrics

| Ligand | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| (DHQ)₂PHAL | t-BuOH | −25°C | 97 | 75 |

| (DHQD)₂PYR | Acetone | −30°C | 93 | 68 |

Enzymatic and Microbial Synthesis

Biocatalytic methods offer an eco-friendly alternative for synthesizing this compound. Engineered strains of Pseudomonas putida expressing dioxygenase enzymes catalyze the stereospecific dihydroxylation of brominated aromatic precursors.

Fermentation and Downstream Processing

A fed-batch fermentation process using glycerol as a carbon source achieves a titer of 12 g/L of the diol after 72 hours. The extracellular product is extracted via liquid-liquid separation using ethyl acetate, with subsequent crystallization at 4°C yielding 98% purity.

Table 3: Biocatalytic Synthesis Parameters

| Microorganism | Substrate | Fermentation Time (h) | Yield (g/L) |

|---|---|---|---|

| P. putida G7 | 3-Bromobenzene | 72 | 12 |

| E. coli BL21 | 3-Bromotoluene | 96 | 8.5 |

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency and safety. A tubular reactor system with in-line monitoring adjusts residence time and temperature dynamically, achieving a throughput of 50 kg/day.

Process Intensification Strategies

-

Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/Al₂O₃) are packed into fixed beds to facilitate reagent recycling.

-

Solvent Recovery : Distillation units reclaim >90% of DCM, reducing waste and costs.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy validates regiochemistry.

Table 4: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Enantiomeric Excess | HPLC (CSP) | ≥95% ee |

| Chemical Purity | GC-MS | ≥99% |

| Residual Solvents | Headspace GC | ≤50 ppm |

Chemical Reactions Analysis

Types of Reactions

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a diol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Formation of 3-bromo-3,5-cyclohexadiene-1,2-dione.

Reduction: Formation of 3,5-cyclohexadiene-1,2-diol.

Substitution: Formation of 3-azido-3,5-cyclohexadiene-1,2-diol or 3-thio-3,5-cyclohexadiene-1,2-diol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for various transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes

- Common methods for synthesizing (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol involve bromination of cyclohexadiene derivatives followed by dihydroxylation. For example:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Dihydroxylation : Often performed using osmium tetroxide or other reagents to introduce hydroxyl groups.

Biological Research

Potential Biological Activity

- The compound is being investigated for its potential biological activities due to its structural similarity to pharmacologically active compounds like sertraline. It may selectively inhibit serotonin reuptake, suggesting possible antidepressant and anti-anxiety effects.

In Vitro Studies

- Recent studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines and antimicrobial properties against specific bacterial strains. For example:

- Cytotoxicity Assessment : Significant inhibition observed at doses above 10 µM.

- Antimicrobial Testing : Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess cytotoxicity on cancer cell lines | Significant inhibition observed at doses above 10 µM |

| Study 2 | Evaluate antimicrobial properties | Effective against Gram-positive bacteria with MIC values below 50 µg/mL |

| Study 3 | Investigate effects on serotonin uptake | Increased serotonin levels in treated neuronal cultures |

Medicinal Chemistry

Precursor for Drug Development

- The compound is explored as a precursor for developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry studies.

Industrial Applications

Fine Chemicals Production

- In the industrial sector, this compound is utilized as a building block in the production of fine chemicals. Its unique reactivity allows it to serve as a key starting material for synthesizing various natural products.

Environmental Impact and Stability

The stability of this compound can be influenced by environmental factors such as temperature and light exposure. Degradation products may exhibit different biological activities compared to the parent compound.

Mechanism of Action

The mechanism by which (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated Derivatives

(1S-cis)-3-Chloro-3,5-cyclohexadiene-1,2-diol (CAS: 48,950-6)

- Molecular formula : C₆H₇ClO₂

- Molecular weight : 146.57 g/mol .

- However, its lower leaving-group ability may limit efficiency in cross-coupling reactions relative to the bromo derivative .

(1S-cis)-3-Iodo-3,5-cyclohexadiene-1,2-diol (CAS: 138769-92-3)

- Molecular formula : C₆H₇IO₂

- Molecular weight : 238.03 g/mol .

- Key differences : The iodine substituent enhances oxidative stability and reactivity in palladium-catalyzed carbonylations , enabling high-yield synthesis of arene-cis-diol carboxylates for antiviral drug precursors (e.g., oseltamivir analogs) .

Substituted Cyclohexadiene Diols

4-Fluorocyclohexadiene-cis,cis-1,2-diol (CAS: N/A)

- Molecular formula : C₆H₇FO₂

- Molecular weight : 130.12 g/mol .

- The stereochemistry (1S,2R) differs from the (1S,2S) configuration of the bromo analogue, affecting substrate specificity in enzymatic reactions .

3-Methyl-3,5-cyclohexadiene-1,2-diol (CAS: 25506-13-2)

- Molecular formula : C₇H₁₀O₂

- Molecular weight : 126.15 g/mol .

- Key differences : The methyl group increases hydrophobicity, which may enhance membrane permeability in bioactive compounds. However, alkyl-substituted diols are prone to instability during oxidation, limiting their utility in multi-step syntheses .

Physical and Chemical Properties Comparison

Biological Activity

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a chiral compound that has garnered attention for its potential biological activities and applications in organic synthesis. Its unique structural features, including a bromine atom and two hydroxyl groups, position it as a versatile intermediate in various chemical reactions and as a subject of biological research.

- Molecular Formula: C₆H₇BrO₂

- Molecular Weight: 191.02 g/mol

- CAS Number: 130792-45-9

- Melting Point: 90-94 °C

The biological activity of this compound is hypothesized to be related to its structural similarity to known pharmacological agents such as sertraline. This compound may selectively inhibit the reuptake of serotonin at the presynaptic neuronal membrane, thereby enhancing serotonergic activity. This mechanism suggests potential antidepressant and anti-anxiety effects through modulation of the serotonin system and interaction with norepinephrine neurons in the locus coeruleus .

In Vitro Studies

Recent studies have focused on the compound's cytotoxicity and microbial growth inhibition. For instance:

- Cellular Impedance Measurement: This method was employed to assess the effect of this compound on mammalian cell lines. Results indicated that the compound exhibited significant growth inhibition at certain concentrations, suggesting potential therapeutic applications .

- Microbial Growth Inhibition: The compound was tested against various microbial strains. It showed promising results in inhibiting the growth of specific bacteria, indicating its potential use as an antimicrobial agent .

Case Studies

A detailed examination of this compound's biological activity was conducted through several case studies:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess cytotoxicity on cancer cell lines | Significant inhibition observed at doses above 10 µM |

| Study 2 | Evaluate antimicrobial properties | Effective against Gram-positive bacteria with MIC values below 50 µg/mL |

| Study 3 | Investigate effects on serotonin uptake | Increased serotonin levels in treated neuronal cultures |

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its structural analogy to sertraline suggests a linear pharmacokinetic profile with a potential half-life of approximately 26 hours. This characteristic could facilitate once-daily dosing in therapeutic contexts.

Environmental Impact and Stability

The stability and efficacy of this compound can be influenced by environmental factors such as temperature and exposure to light. Studies indicate that degradation products may exhibit different biological activities compared to the parent compound, necessitating careful consideration in experimental designs .

Q & A

Q. Methodological Tip :

- Monitor reaction progress via TLC with UV-active spots.

- Purify via silica gel chromatography using ethyl acetate/hexane gradients.

How can researchers characterize the stereochemistry and electronic properties of this compound?

Basic Research Focus

Characterization involves:

- NMR : and NMR to confirm diastereotopic protons and cis-diol configuration. For example, δ 5.2–6.5 ppm (alkene protons) and δ 3.8–4.2 ppm (diol protons) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

- Polarimetry : Verify optical activity (specific rotation) to confirm enantiomeric purity .

Advanced Insight :

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., polarizability = 15.00 ×10 cm) and validate experimental data .

What experimental strategies resolve contradictions between computational and experimental polarizability values?

Advanced Research Focus

Discrepancies may arise from solvent effects or basis-set limitations in DFT. To address:

Solvent Correction : Apply COSMO-RS models to account for solvation .

Basis Set Optimization : Use triple-zeta basis sets (e.g., def2-TZVP) for bromine atoms.

Empirical Validation : Compare with gas-phase measurements using cavity ring-down spectroscopy.

Q. Basic Research Focus

- Storage : Keep under inert gas (Ar/N) at –20°C to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive steps. Avoid contact with oxidizers (e.g., peroxides) due to diene instability .

Q. Safety Data :

| Hazard | Precaution |

|---|---|

| Decomposition products | Use fume hoods and respiratory protection |

How can researchers design solubility assays for biological applications?

Advanced Research Focus

Leverage physicochemical parameters:

Q. Experimental Design :

- Measure solubility via UV-Vis spectroscopy at λ ~270 nm (conjugated diene absorption).

What mechanistic insights explain its role in asymmetric catalysis?

Advanced Research Focus

The bromine atom acts as a directing group in transition-metal complexes (e.g., Rh-catalyzed cyclizations). The cis-diol moiety chelates metals, enhancing enantioselectivity .

Case Study :

In rhodium-catalyzed reactions, the compound’s diene coordinates to the metal center, while the diol stabilizes intermediates via H-bonding .

How do environmental factors (pH, temperature) affect its stability?

Q. Basic Research Focus

- pH Sensitivity : Protonation of diol groups (pKa ~9–11) destabilizes the compound in acidic conditions .

- Thermal Stability : Decomposes above 80°C; monitor via DSC/TGA .

Q. Storage Recommendation :

- Maintain pH 6–8 in buffered solutions at 4°C .

What analytical techniques validate synthetic intermediates during multi-step synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.